molecular formula C17H14O4 B2595973 Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 518045-07-3

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No. B2595973
CAS RN: 518045-07-3
M. Wt: 282.295
InChI Key: MUTSIDCQOXOZHH-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate, also known as safrole benzyl ether, is an organic compound that is widely used in scientific research. The compound is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. The compound has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has several advantages and limitations for lab experiments. One of the advantages of the compound is that it is relatively easy to synthesize and purify. The compound is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of the compound is that it can be toxic at high concentrations, making it necessary to use caution when handling the compound.

Future Directions

There are several future directions for the study of benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate. One of the most promising directions is the development of new cancer drugs based on the compound. Another direction is the study of the compound's potential applications in other fields such as drug metabolism and neuropharmacology. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can be achieved through several methods. One of the most common methods involves the reaction of this compound with benzyl chloride in the presence of a base catalyst. The resulting product is then purified through various techniques such as distillation and chromatography.

Scientific Research Applications

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of the compound is in the field of medicinal chemistry. The compound has been shown to possess significant anti-cancer properties, making it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

benzyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-17(19-11-14-4-2-1-3-5-14)9-7-13-6-8-15-16(10-13)21-12-20-15/h1-10H,11-12H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTSIDCQOXOZHH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.